molecular formula C54H36N8 B13732331 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene

Cat. No.: B13732331
M. Wt: 796.9 g/mol
InChI Key: QPAPAFZVDMZWNG-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene: is an organic compound with the molecular formula C54H36N8 and a molecular weight of 796.92 g/mol . This compound is characterized by its four benzo[d]imidazole groups attached to a central ethene core. It is typically a white crystalline solid and is soluble in various organic solvents such as methanol and ethanol .

Preparation Methods

The synthesis of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene generally involves organic chemical synthesis techniques. One common method includes the reaction of 4-(1H-benzo[d]imidazol-1-yl)benzaldehyde with a suitable reagent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s benzo[d]imidazole groups are known for their biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases where benzo[d]imidazole derivatives have shown efficacy.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) due to its excellent luminescent properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene involves its interaction with molecular targets through its benzo[d]imidazole groups. These groups can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, whether it is in medicinal chemistry or material science .

Comparison with Similar Compounds

1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct properties useful in various scientific and industrial applications.

Properties

Molecular Formula

C54H36N8

Molecular Weight

796.9 g/mol

IUPAC Name

1-[4-[1,2,2-tris[4-(benzimidazol-1-yl)phenyl]ethenyl]phenyl]benzimidazole

InChI

InChI=1S/C54H36N8/c1-5-13-49-45(9-1)55-33-59(49)41-25-17-37(18-26-41)53(38-19-27-42(28-20-38)60-34-56-46-10-2-6-14-50(46)60)54(39-21-29-43(30-22-39)61-35-57-47-11-3-7-15-51(47)61)40-23-31-44(32-24-40)62-36-58-48-12-4-8-16-52(48)62/h1-36H

InChI Key

QPAPAFZVDMZWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N5C=NC6=CC=CC=C65)C7=CC=C(C=C7)N8C=NC9=CC=CC=C98)C1=CC=C(C=C1)N1C=NC2=CC=CC=C21

Origin of Product

United States

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